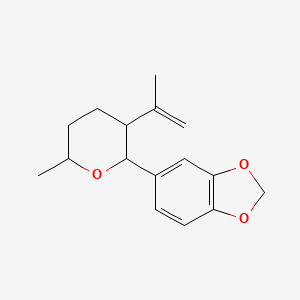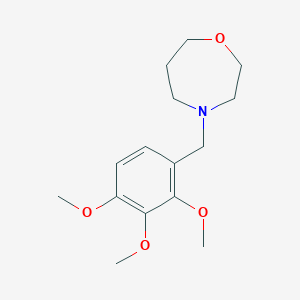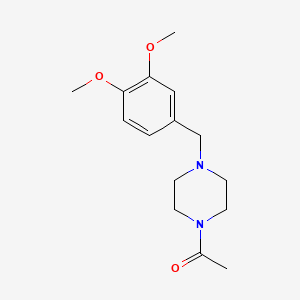
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as DMBT and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound activates the Nrf2/ARE pathway, which is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuroprotection research, this compound protects neurons from oxidative stress and reduces neuroinflammation, leading to the prevention of neurodegeneration.
实验室实验的优点和局限性
The advantages of using 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potent activity, selectivity, and low toxicity. The limitations of using this compound in lab experiments include its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research on 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential application in other scientific research areas, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the combination of this compound with other drugs or therapies could be explored for enhanced efficacy.
合成方法
The synthesis of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 4-methyl-2-aminothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been studied for its potential application in various scientific research areas such as cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(15)8-3-2-7(14)4-9(8)20-11/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJYXUKPSWBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)


![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)


![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)